methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an isoquinoline core, a ureido group, and an ethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as dna gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription.
Mode of Action
Based on its structural similarity to other urea derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.
Biochemical Pathways
If the compound does indeed target dna gyrase, it could potentially affect dna replication and transcription processes . This could have downstream effects on cell division and gene expression.
Pharmacokinetics
The presence of the ethoxy group and the urea functionality in the compound could potentially influence its solubility and permeability, which are key factors in drug absorption and bioavailability .
Result of Action
If the compound does indeed target dna gyrase, its action could potentially lead to inhibition of dna replication and transcription, thereby affecting cell division and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of the Ureido Group: The ureido group is introduced by reacting the isoquinoline derivative with an isocyanate, such as 4-ethoxyphenyl isocyanate, under mild conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles such as amines or thiols can replace the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of quinoline derivatives
Reduction: Conversion to amine derivatives
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
Chemistry
In chemistry, methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(3-(4-methoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
This compound is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure and reactivity make it a valuable subject for further study and application.
Properties
IUPAC Name |
methyl 7-[(4-ethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18-8-6-16(7-9-18)21-19(24)22-17-5-4-14-10-11-23(20(25)26-2)13-15(14)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIIGUFWEVLMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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